molecular formula C25H30N2O9S B12158988 Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12158988
M. Wt: 534.6 g/mol
InChI Key: OFXVBSJPGKPWSK-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including methoxyethyl, dimethyl, sulfamoylphenyl, and furan moieties. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The starting materials often include 2,6-dimethyl-4-(5-(4-sulfamoylphenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylic acid and 2-methoxyethanol. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. The purification of the final product may involve techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: The methoxyethyl and sulfamoylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: It may be investigated for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their activity. This interaction can lead to various physiological effects, such as vasodilation and neuroprotection. The sulfamoylphenyl and furan moieties may also contribute to the compound’s overall activity by interacting with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
  • Bis(2-methoxyethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
  • Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Uniqueness

The uniqueness of Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfamoylphenyl and furan moieties differentiates it from other dihydropyridine derivatives, potentially leading to unique interactions with molecular targets and distinct pharmacological effects.

Properties

Molecular Formula

C25H30N2O9S

Molecular Weight

534.6 g/mol

IUPAC Name

bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H30N2O9S/c1-15-21(24(28)34-13-11-32-3)23(22(16(2)27-15)25(29)35-14-12-33-4)20-10-9-19(36-20)17-5-7-18(8-6-17)37(26,30)31/h5-10,23,27H,11-14H2,1-4H3,(H2,26,30,31)

InChI Key

OFXVBSJPGKPWSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)C(=O)OCCOC

Origin of Product

United States

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